molecular formula C21H36ClN3O4S B2778623 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-propylpentanamide hydrochloride CAS No. 1184974-31-9

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-propylpentanamide hydrochloride

Cat. No.: B2778623
CAS No.: 1184974-31-9
M. Wt: 462.05
InChI Key: NTAAWLXVRDXSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-propylpentanamide hydrochloride is a useful research compound. Its molecular formula is C21H36ClN3O4S and its molecular weight is 462.05. The purity is usually 95%.
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Biological Activity

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-propylpentanamide hydrochloride is a synthetic compound with potential therapeutic applications. It belongs to a class of piperazine derivatives known for their diverse pharmacological properties, including activity on various receptors in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacokinetics, and potential therapeutic uses based on the available literature.

Chemical Structure and Properties

  • Molecular Formula : C21H36ClN3O4S
  • Molecular Weight : 462.05 g/mol
  • IUPAC Name : N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-propylpentanamide; hydrochloride

The compound features a piperazine moiety, which is often associated with various biological activities, particularly as a ligand for neurotransmitter receptors.

Receptor Binding Affinity

Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors. For instance, studies have shown that related piperazine derivatives bind to sigma-1 and sigma-2 receptors with varying affinities, suggesting that this compound may also interact with these targets .

Receptor Type Binding Affinity (pKi)
Sigma-16.51
Sigma-26.79

These interactions are crucial as sigma receptors are implicated in several neuropsychiatric disorders, making them potential targets for therapeutic intervention.

Pharmacokinetics

The pharmacokinetic profile of piperazine derivatives often includes favorable lipophilicity, which enhances CNS penetration. For example, related compounds have demonstrated high brain uptake in animal models, indicating that they can effectively cross the blood-brain barrier . The log P value for similar compounds has been reported around 2.2, suggesting moderate lipophilicity conducive to CNS activity.

Case Studies and Experimental Findings

  • In Vivo Studies :
    • A study involving a closely related compound demonstrated high brain uptake (4.99% ID/g tissue at 10 min post-injection) in mice, indicating effective CNS penetration and potential for therapeutic use in neurodegenerative conditions .
    • Another study assessed the regional brain distribution of a related radioligand and found homogeneous uptake across various brain regions, suggesting that the compound could be utilized for imaging studies targeting sigma receptors .
  • Therapeutic Potential :
    • The modulation of sigma receptors by this class of compounds has been linked to analgesic effects and neuroprotective properties. Therefore, this compound might hold promise in treating conditions like chronic pain or depression .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-propylpentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O4S.ClH/c1-4-6-18(7-5-2)21(25)22-12-13-23-14-16-24(17-15-23)29(26,27)20-10-8-19(28-3)9-11-20;/h8-11,18H,4-7,12-17H2,1-3H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAAWLXVRDXSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.